molecular formula C149H246N54O46S9 B1151364 HsTx1

HsTx1

Cat. No.: B1151364
M. Wt: 3819.87 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Classification and Natural Habitat

HsTx1 originates from the venom of Heterometrus spinifer, commonly known as the Asia Giant Forest Scorpion or Malaysian Black Scorpion. This scorpion species belongs to the family Scorpionidae and is native to Southeast Asian tropical forests, where it serves as an apex arthropod predator. The systematic nomenclature for this toxin follows established conventions, with this compound representing an abbreviation for Heterometrus spinifer Toxin 1, while its formal classification designates it as alpha-potassium channel toxin 6.3.

The scorpion Heterometrus spinifer utilizes its venom as both a defensive mechanism against threats and as a means of subduing prey during predation. The venom contains a complex mixture of bioactive compounds, with this compound representing one of the most potent neurotoxic components specifically targeting ion channels in the nervous system. Research has shown that scorpion venoms typically contain multiple toxin variants that target different ion channel subtypes, allowing for effective paralysis of prey organisms through comprehensive disruption of neural signaling pathways.

Evolutionary Significance and Venom Composition

The presence of this compound in Heterometrus spinifer venom reflects millions of years of evolutionary refinement in predator-prey interactions. Scorpion toxins have evolved to target the most critical components of nervous system function, with potassium channels representing essential regulators of cellular excitability and signal transduction. The high specificity and potency of this compound suggest that voltage-gated potassium channels serve as particularly vulnerable targets in the nervous systems of the scorpion's natural prey species.

Studies of scorpion venom composition have revealed that these complex biological cocktails contain dozens of different peptide toxins, each optimized for specific physiological targets. The co-evolution of scorpion toxins with their target ion channels has resulted in remarkable molecular recognition properties, with binding affinities often exceeding those of synthetic pharmaceutical compounds. This evolutionary optimization process has made scorpion toxins invaluable tools for understanding ion channel structure and function, while also providing templates for drug development efforts.

Properties

Molecular Formula

C149H246N54O46S9

Molecular Weight

3819.87 Da

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Ala-Ser-Cys3-Arg-Thr-Pro-Lys-Asp-Cys9-Ala-Asp-Pro-Cys13-Arg-Lys-Glu-Thr-Gly-Cys19-Pro-Tyr-Gly-Lys-Cys24-Met-Asn-Arg-Lys-Cys29-Lys-Cys31-Asn-Arg-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys31 and Cys19-Cys34Length (aa): 34

Origin of Product

United States

Scientific Research Applications

Structure and Mechanism of Action

HsTX1 is a 34-residue peptide characterized by four disulfide bridges, which contribute to its stability and functional properties. It exhibits high affinity for Kv1.3 channels, with an IC50 value as low as 11 pM . The peptide's mechanism involves binding to Kv1.3, inhibiting its activity, which is particularly relevant in effector memory T lymphocytes (T EM), implicated in autoimmune responses .

Autoimmune Diseases

The selective inhibition of Kv1.3 by this compound makes it a promising candidate for treating autoimmune diseases such as:

  • Multiple Sclerosis : Studies have shown that blockade of Kv1.3 channels can prevent tissue damage associated with multiple sclerosis by modulating T EM cell activity .
  • Rheumatoid Arthritis : Similar mechanisms apply, where Kv1.3 inhibition may reduce inflammatory responses .

Recent analogues of this compound, particularly this compound[R14A], have demonstrated over 2000-fold selectivity for Kv1.3 compared to other potassium channels, enhancing their therapeutic potential .

Neurodegenerative Disorders

Emerging research indicates that this compound and its analogues may also play a role in neurodegenerative diseases:

  • Alzheimer's Disease : In studies involving senescence-accelerated mice, administration of this compound[R14A] improved cognitive deficits and altered gene expression related to inflammation and synaptic function . This suggests potential neuroprotective effects through Kv1.3 blockade in microglial cells.
  • Other Neuroinflammatory Conditions : The peptide's ability to modulate immune responses may extend to various neuroinflammatory conditions, warranting further investigation into its applications in this area .

Pharmacokinetics and Delivery Methods

The pharmacokinetic profile of this compound[R14A] demonstrates favorable characteristics for therapeutic use:

  • Administration Routes : Both intravenous and subcutaneous routes have been shown to be effective for delivering this peptide .
  • Stability and Bioavailability : The analogue exhibits high stability against proteolysis and significant accumulation at sites of Kv channel upregulation, indicating potential for effective therapeutic concentrations in clinical settings .

Case Studies

StudyFocusFindings
Functional assaysAutoimmune diseasesConfirmed selectivity gain for this compound[R14A] with significant affinity for Kv1.3 channels .
Biodistribution studyNeuroinflammationHighlighted the potential of this compound[R14A] as a treatment for neuroinflammatory diseases mediated by overexpression of Kv1.3 .
Transcriptomics studyAlzheimer's DiseaseShowed cognitive improvements in SAMP8 mice treated with this compound[R14A], indicating alterations in inflammation-related gene expression .

Comparison with Similar Compounds

Therapeutic Implications and Limitations

Ongoing research focuses on conjugating this compound analogues with delivery vectors (e.g., AeeA linkers) to enhance bioavailability .

Preparation Methods

Resin Activation and Amino Acid Coupling

The Prelude peptide synthesizer facilitates automated coupling cycles using the following reagents:

  • Fmoc-protected amino acids : Activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide).

  • Deprotection : 20% piperidine in DMF removes Fmoc groups after each coupling step.

  • Coupling time : 60 minutes per residue, ensuring >99% coupling efficiency.

Sequence Assembly

This compound’s 34-residue sequence (Fig. 1) is assembled sequentially from C- to N-terminus. Critical residues, such as arginine at position 14 (later modified in analogues), are incorporated using pseudo-proline dipeptides to mitigate aggregation.

Table 1: Key Reagents and Conditions for this compound SPPS

ComponentSpecificationSource
ResinRink amide MBHA (0.59 mmol/g)
ActivatorHBTU/HOBt in DMF
Deprotection agent20% piperidine in DMF
SolventAnhydrous DMF

Folding and Disulfide Bridge Formation

This compound’s bioactivity depends on four disulfide bonds (Cys1–Cys25, Cys8–Cys21, Cys12–Cys28, Cys17–Cys32), requiring oxidative folding under controlled conditions.

Oxidative Folding Protocol

  • Cleavage and purification : The crude peptide is cleaved from the resin using TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) and precipitated in cold diethyl ether.

  • Linear peptide purification : Reverse-phase HPLC (RP-HPLC) on a C18 column (gradient: 10–40% acetonitrile in 0.1% TFA over 60 minutes) yields >95% purity.

  • Folding buffer : 0.1 M ammonium bicarbonate (pH 8.0) with 2 mM reduced glutathione and 0.2 mM oxidized glutathione.

  • Incubation : 48 hours at 4°C under gentle agitation.

Folding Efficiency

RP-HPLC analysis reveals two major peaks:

  • Correctly folded this compound : Retention time ~25 minutes (70–80% yield).

  • Misfolded species : Elute later and are discarded.

Analytical Characterization of this compound

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular weight of this compound:

  • Calculated : 3,842.2 Da (monoisotopic).

  • Observed : 3,842.5 ± 0.3 Da.

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) show characteristic β-sheet and random coil structures, consistent with scorpion toxin folds.

Table 2: Structural Features of this compound

TechniqueKey FindingsReference
ESI-MSConfirms molecular weight (3,842.5 Da)
CD spectroscopyβ-sheet dominance (45% at 215 nm)
NMRFour disulfide bonds confirmed

Synthesis of this compound Analogues

To enhance Kv1.3 selectivity, position 14 (arginine) is substituted with nonpolar residues (Ala, Phe, Val, Abu).

Rationale for R14 Substitutions

Molecular dynamics simulations predict that replacing Arg14 reduces steric clashes with Kv1.1, improving Kv1.3 selectivity.

SPPS of Analogues

  • Resin and coupling : Identical to wild-type this compound.

  • Substitutions : Fmoc-Ala, Fmoc-Phe, or Fmoc-Abu at position 14.

  • Folding : Yields >60% correctly folded product for R14A and R14Abu analogues.

Table 3: Analogue Binding Affinities

AnalogueKv1.3 IC₅₀ (pM)Kv1.1 IC₅₀ (nM)Selectivity (Kv1.1/Kv1.3)
This compound[R14A]45 ± 390,000 ± 10,0002,000×
This compound[R14Abu]68 ± 12120,000 ± 15,0001,765×

Radiolabeling for Pharmacokinetic Studies

This compound[R14A] is conjugated with NOTA (1,4,7-triazacyclononane-triacetic acid) for copper-64 radiolabeling, enabling biodistribution tracking.

NOTA Conjugation

  • Site : N-terminus via aminoethyloxyethyloxyacetyl (AeeA) linker.

  • Reagents : NOTA-NHS ester in DMSO, reacted overnight at pH 8.5.

⁶⁴Cu Labeling Protocol

  • Chelation : NOTA-HsTX1[R14A] (5–100 µg) + ⁶⁴CuCl₂ (35–55 MBq) in ammonium acetate buffer (pH 5.5).

  • Incubation : 30 minutes at 37°C.

  • Purification : RP-HPLC (retention time ~28 minutes) yields >98% radiochemical purity.

Table 4: Radiolabeling Efficiency

ParameterValueSource
Radiochemical yield95 ± 3%
Specific activity1.5 GBq/µmol
Serum stability85% intact after 4 hours

Q & A

Q. What is the primary mechanism by which HsTx1 inhibits Kvchannels, and how does this relate to autoimmune disease therapy?

this compound, a scorpion-derived peptide, binds to the extracellular pore region of Kv1.3 channels, forming a "functional dyad" that blocks potassium ion flow . This inhibition reduces lymphocyte activation, particularly in effector memory T (TEM) cells, which overexpress Kv1.3 in autoimmune conditions like lupus. Electrophysiological assays (e.g., whole-cell patch-clamp) demonstrate this compound's dose-dependent suppression of Kv1.3 currents (IC₅₀ ~0.3 nM) . Methodologically, researchers should validate channel specificity using Kv1.1 controls, as this compound shows cross-reactivity at higher concentrations (>100 nM) .

Q. What experimental models are most effective for studying this compound’s immunosuppressive effects?

  • In vitro : Human T-cell proliferation assays (e.g., CFSE dilution) with TEM and naive/TcM subsets, exposed to this compound concentrations ranging from 0.1–100 nM .
  • In vivo : Murine models of autoimmune diseases (e.g., lupus-prone mice), monitoring cytokine profiles (IFN-γ, IL-17) and CD8+ T-cell activity post-HsTx1 administration .
  • Key controls : Include NK cells (A-NK subset) to assess off-target effects, as this compound does not inhibit their proliferation .

Q. How should researchers address this compound’s pharmacokinetic limitations in therapeutic studies?

this compound’s short half-life (due to renal clearance) can be mitigated via PEGylation. Conjugating polyethylene glycol (PEG) to this compound extends circulation time while retaining Kv1.3 affinity . Methodological steps:

Synthesize PEG-HsTx1 analogs using maleimide chemistry.

Validate stability via serum incubation assays (e.g., HPLC retention time shifts).

Test efficacy in prolonged T-cell suppression assays (≥72 hours).

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity for Kvvs. Kvbe resolved in experimental design?

shows this compound inhibits Kv1.1 at 100 nM (≈80% current reduction) but not at 0.1 nM. To ensure selectivity:

  • Concentration optimization : Use ≤1 nM this compound for Kv1.3-specific studies.
  • Channel expression systems : Co-express Kv1.3 and Kv1.1 in HEK293 cells to quantify off-target effects under identical conditions.
  • Mutagenesis : Test this compound[R14A], a mutant with reduced Kv1.1 affinity, as a negative control .

Q. What statistical approaches are critical for analyzing this compound’s dose-response variability across T-cell subsets?

  • Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized proliferation) using the Hill equation to calculate IC₅₀ values for TEM vs. naive/TcM cells .
  • ANOVA with post-hoc tests : Compare cytokine suppression (e.g., IFN-γ levels) across treatment groups.
  • Error sources : Account for intra-assay variability (e.g., pipetting errors) by repeating experiments ≥3 times.

Q. How do researchers reconcile discrepancies in this compound’s efficacy between in vitro and in vivo models?

In vitro studies may overstate potency due to controlled conditions. To address this:

  • Pharmacodynamic modeling : Correlate plasma this compound levels with Kv1.3 occupancy in lymphoid tissues.
  • Tissue penetration assays : Use fluorescently labeled this compound (e.g., FITC conjugation) to quantify biodistribution in animal models .
  • Species-specific adjustments : Modify dosing regimens for murine vs. primate studies to account for metabolic differences.

Data Contradiction & Validation

Q. What methodologies validate this compound’s proposed "functional dyad" mechanism?

  • Alanine scanning mutagenesis : Identify critical residues (e.g., Lys18, Arg20) in this compound’s binding interface with Kv1.3 .
  • Molecular dynamics simulations : Model this compound-Kv1.3 interactions to predict binding stability and mutational effects.
  • Surface plasmon resonance (SPR) : Measure kinetic parameters (KD, kon/koff) for wild-type vs. mutant peptides .

Q. How should researchers handle batch-to-batch variability in synthetic this compound?

  • Quality control : Use MALDI-TOF mass spectrometry and circular dichroism (CD) to confirm peptide purity and secondary structure.
  • Bioactivity normalization : Calulate EC₅₀ values for each batch using standardized Kv1.3 inhibition assays.
  • Documentation : Report synthesis protocols (e.g., solid-phase vs. recombinant) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.